Ethyl 2-{[(4-chloro-2-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-chloro-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrobenzamido group, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chloro-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group can be introduced through a nucleophilic substitution reaction where 4-chloro-2-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the amide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium ethoxide or potassium tert-butoxide.
Major Products:
Reduction: Formation of 2-(4-amino-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial properties.
- Potential use as a probe in biochemical assays.
Medicine:
- Explored for its potential as an anti-inflammatory agent.
- Studied for its anticancer properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-nitrobenzamido)benzoate: Similar structure but lacks the thiazole ring.
4-chloro-2-nitroaniline: Contains the nitrobenzamido group but lacks the ester and thiazole functionalities.
Uniqueness:
- The presence of the thiazole ring and ester group in ethyl 2-(4-chloro-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate provides unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H12ClN3O5S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)9-5-4-8(15)6-10(9)18(21)22/h4-6H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
RRNJHXKYEMXUME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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